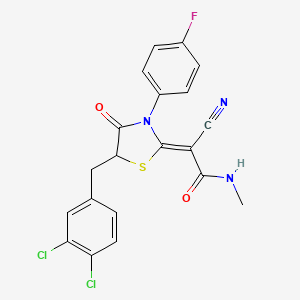
2-(5,5-Difluorooxan-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “2-(5,5-Difluorooxan-2-yl)acetic acid” is 1S/C7H10F2O3/c8-7(9)2-1-5(12-4-7)3-6(10)11/h5H,1-4H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.15 . It is in powder form .Wissenschaftliche Forschungsanwendungen
Polymer Production Aid in Fluoropolymers
2-(5,5-Difluorooxan-2-yl)acetic acid, in the form of its derivatives, has been evaluated for use as a polymer production aid during the manufacture of fluoropolymers. This application was investigated in a safety assessment by EFSA. The study focused on perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, a closely related compound. It was used specifically under high-temperature conditions of at least 370°C for repeated use in contact with all types of foodstuffs under all contact conditions (Flavourings, 2014).
Chemical Synthesis and Rearrangement Mechanisms
This compound is involved in unique chemical synthesis and rearrangement mechanisms. One study described the treatment of [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids, leading to the production of 7-polyfluoroalkyl-2,3-dihydro-5H-1,4-dioxepine-5-one. This finding is significant for understanding the complex behaviors of similar compounds in chemical reactions (Villaume et al., 2001).
Bio-renewable Plastics Precursor
This compound is also relevant in the context of bio-renewable plastics. In particular, research has been conducted on 2,5-Furandicarboxylic acid (FDCA), a valuable biomass-based plastic precursor, where this compound or its derivatives could potentially play a role. FDCA is seen as an alternative to terephthalic acid in polymer applications, offering a more sustainable option in the plastics industry (Zuo et al., 2016).
Adsorption Studies in Environmental Applications
Another study focused on the adsorption behavior of related compounds, indicating potential environmental applications. For example, adsorption studies of 2,4,5-Trichlorophenoxy acetic acid on specific nano-composite materials suggest the use of this compound in environmental remediation or as a sensitive component in analytical techniques (Khan & Akhtar, 2011).
Catalysis in Glycerol Conversion
This acid or its derivatives also find applications in catalysis, particularly in the conversion of glycerol, a renewable material, into potential novel platform chemicals. The acid-catalyzed condensation of glycerol demonstrates the compound's utility in producing chemicals of interest for various industrial applications (Deutsch et al., 2007).
Spectroscopic Characterization in Material Science
The compound has been characterized spectroscopically in studies focusing on fluorinated dioxole-based salts. This research is crucial for understanding the molecular structure and interactions of such compounds, which could be pivotal in material science applications (Milani et al., 2013).
Wirkmechanismus
The mechanism of action for “2-(5,5-Difluorooxan-2-yl)acetic acid” is not specified in the available resources. The mechanism of action for a compound typically refers to how it interacts with biological systems, which may not be applicable for this compound if it’s used primarily for research and not intended for human or veterinary use .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302) and can cause serious eye damage (H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(5,5-difluorooxan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-1-5(12-4-7)3-6(10)11/h5H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWOESJJHBVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2883876.png)
![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)
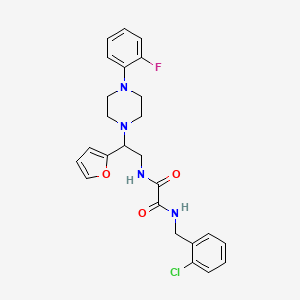
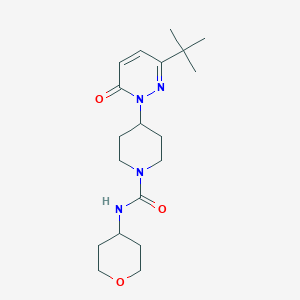
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)
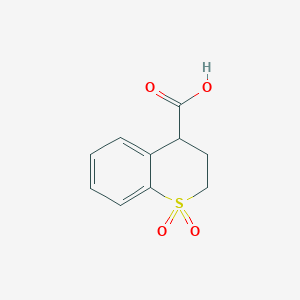
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)
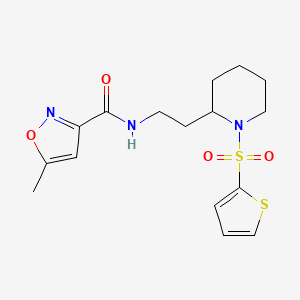

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)
![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)
